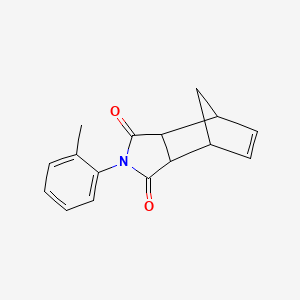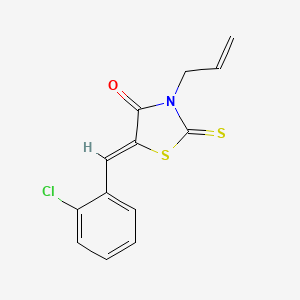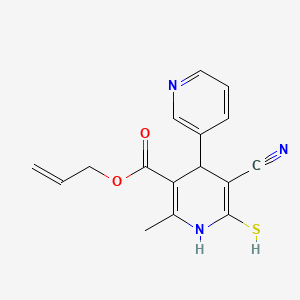![molecular formula C16H18N4O2 B11672485 N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11672485.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-méthoxyphényl)méthylidène]-4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide est un composé qui appartient à la classe des bases de Schiff. Les bases de Schiff sont caractérisées par la présence d’un groupe fonctionnel contenant un atome d’azote lié à un atome de carbone par une double liaison.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(E)-(2-méthoxyphényl)méthylidène]-4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide implique généralement la réaction de condensation entre le 2-méthoxybenzaldéhyde et la 4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide. La réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol sous reflux . Le mélange réactionnel est chauffé pour faciliter la formation de la base de Schiff, et le produit est ensuite isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-(2-méthoxyphényl)méthylidène]-4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être obtenue à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe méthoxy peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Formation d’aldéhydes ou d’acides carboxyliques correspondants.
Réduction : Formation de l’amine correspondante.
Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
N’-[(E)-(2-méthoxyphényl)méthylidène]-4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son potentiel comme inhibiteur enzymatique et ses activités pharmacologiques.
Applications De Recherche Scientifique
N’-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological activities.
Mécanisme D'action
Le mécanisme d’action de N’-[(E)-(2-méthoxyphényl)méthylidène]-4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut former des complexes stables avec les ions métalliques, qui peuvent ensuite interagir avec les molécules biologiques. La partie base de Schiff permet la formation de liaisons hydrogène et d’autres interactions avec les protéines cibles, inhibant potentiellement leur activité .
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphényl)méthylidène]naphtalène-2-carbohydrazide
Unicité
N’-[(E)-(2-méthoxyphényl)méthylidène]-4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence du groupe méthoxy et du cycle indazole. Ces caractéristiques contribuent à sa réactivité chimique distincte et à ses activités biologiques potentielles par rapport aux autres bases de Schiff similaires.
Propriétés
Formule moléculaire |
C16H18N4O2 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-9-5-2-6-11(14)10-17-20-16(21)15-12-7-3-4-8-13(12)18-19-15/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+ |
Clé InChI |
NNLCDFFATOGNBL-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/NC(=O)C2=NNC3=C2CCCC3 |
SMILES canonique |
COC1=CC=CC=C1C=NNC(=O)C2=NNC3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)


![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11672447.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)

![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
